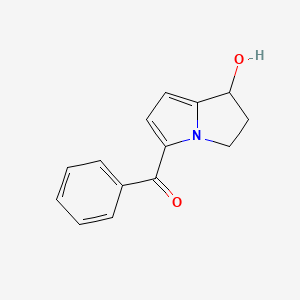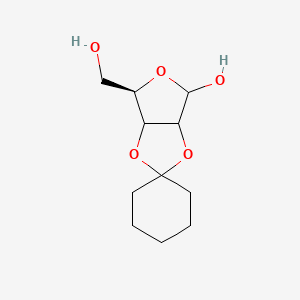
2,3-O-Cyclohexylidene-beta-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-Cyclohexylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a derivative of ribofuranose, a sugar molecule, where the hydroxyl groups at positions 2 and 3 are protected by a cyclohexylidene group. This compound is often used in organic synthesis and research due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of d-xylofuranose derivatives .
Mode of Action
It’s known that a series of β-d-ribofuranosides and ribonucleosides fused with 2,3-o-isopropylidene ring was synthesized and studied in terms of their conformational preferences .
Biochemical Pathways
It’s known that the exclusive presence of β-d-ribofuranose in nucleic acids is still a conundrum in prebiotic chemistry, given that pyranose species are substantially more stable at equilibrium .
Preparation Methods
The synthesis of 2,3-O-Cyclohexylidene-beta-D-ribofuranose typically involves the protection of the hydroxyl groups on the ribofuranose molecule. One common method is to react ribofuranose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a cyclic acetal, resulting in the desired product .
Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity. The use of protective groups like cyclohexylidene is crucial in multi-step organic syntheses to prevent unwanted side reactions.
Chemical Reactions Analysis
2,3-O-Cyclohexylidene-beta-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The cyclohexylidene group can be removed or substituted with other protective groups or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-O-Cyclohexylidene-beta-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: It serves as a building block for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 2,3-O-Cyclohexylidene-beta-D-ribofuranose include other protected sugars, such as:
2,3-O-Isopropylidene-beta-D-ribofuranose: Similar in structure but uses an isopropylidene group for protection.
2,3-O-Benzylidene-beta-D-ribofuranose: Uses a benzylidene group for protection.
2,3-O-Methylidene-beta-D-ribofuranose: Uses a methylidene group for protection.
The uniqueness of this compound lies in its cyclohexylidene protective group, which offers different steric and electronic properties compared to other protective groups .
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDAIDRGKDVDCA-QVNBGCGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(OC(C3O2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747399 |
Source


|
| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177414-91-4 |
Source


|
| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

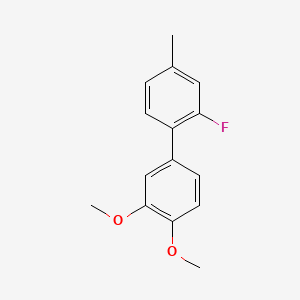

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
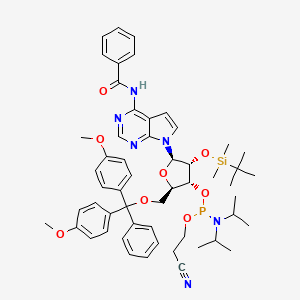
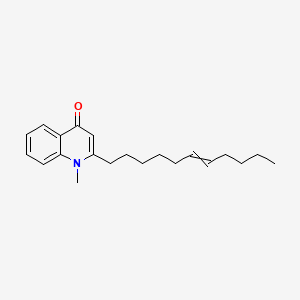
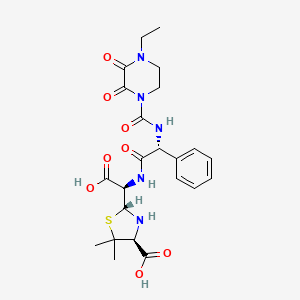
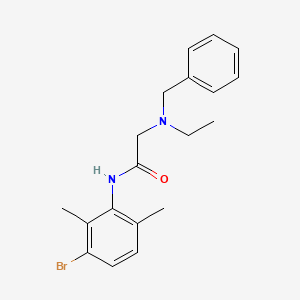
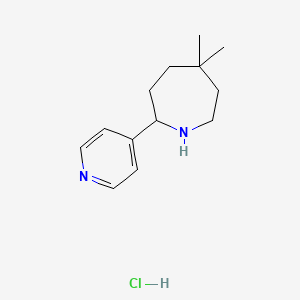

![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
